2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is an organic compound characterized by the presence of a benzodioxole ring substituted with an amino group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ethanol groups.
Chloromethylation: The benzodioxole is first chloromethylated to introduce a chloromethyl group.
Nitrile Formation: The chloromethylated product is then converted to a nitrile using sodium cyanide.
Hydrolysis and Reduction: The nitrile is hydrolyzed to form an amide, which is subsequently reduced to the corresponding amine.
Ethanol Introduction: Finally, the amine is reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Safety measures are also implemented to handle hazardous reagents like sodium cyanide.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups like amines or amides.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the amino group.
2-(1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
1,3-Benzodioxole-5-propanoic acid: Features a propanoic acid group.
Uniqueness
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H11NO4 |
---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-[(6-amino-1,3-benzodioxol-5-yl)oxy]ethanol |
InChI |
InChI=1S/C9H11NO4/c10-6-3-8-9(14-5-13-8)4-7(6)12-2-1-11/h3-4,11H,1-2,5,10H2 |
InChI-Schlüssel |
OEUACZRWIBPKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.